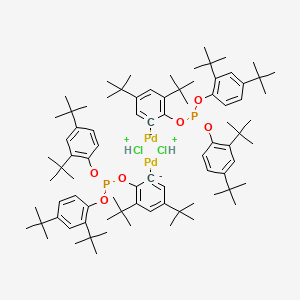

Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex

Descripción general

Descripción

Synthesis Analysis

The synthesis of methylammonium lead iodide involves the spatial arrangement of methylammonium polar molecules. This arrangement is progressively constrained by the subtle interplay between their tendency to bond with the inorganic framework and the appearance of iodine octahedra rotations inherent to the perovskite structure .

Molecular Structure Analysis

Organometal halide perovskites (OMHPs) of chemical formula ABX3 – with A an organic molecule, B a metal atom and X a halogen atom – possess the same aristotype cubic structure as conventional inorganic perovskites but incorporate at the A-site an organic molecule, possibly polar and which can potentially rotate .

Chemical Reactions Analysis

The device stability issues of perovskite solar cells may restrict their commercial applications, which are dominated by various chemical reactions of perovskite layers . Iodine vapour causes severe degradation of MAPbI3 perovskite, due to chemical chain reactions .

Physical and Chemical Properties Analysis

Due to their appropriate bandgap, high absorption coefficients, and exceptionally long carrier lifetimes and diffusion lengths, OMHPs, and in particular lead-based compound like methylammonium lead iodide, produced recently a revolution in the field of photovoltaics .

Aplicaciones Científicas De Investigación

Polytypism in Lead Iodide

Lead Iodide (PbI2) is a crucial inorganic solid for both basic scientific research and potential technological applications. A review by Beckmann (2010) discusses the structure of PbI2, emphasizing the numerous ways of stacking the layers, resulting in various polytypes. This structural diversity significantly impacts the material's physical properties and its application in devices such as solar cells and detectors (Beckmann, 2010).

Perovskite Solar Cells

Methylammonium lead triiodide (MAPbI3) is extensively studied for its use in hybrid organic–inorganic perovskite photovoltaics due to its exceptional optoelectronic properties, such as a tunable bandgap and high absorption coefficient. Mangrulkar and Stevenson (2021) explore the role of additive engineering in enhancing the stability and performance of MAPbI3-based perovskite solar cells. Their review categorizes additives into organic and inorganic types, offering insights into their mechanisms of action for improving device stability and efficiency (Mangrulkar & Stevenson, 2021).

Lead Toxicity and Mitigation Strategies

Although not directly related to the initial query, studies on lead's environmental impact and mitigation strategies are pertinent due to the use of lead in various compounds. Shahid, Pinelli, and Dumat (2012) review the biogeochemical behavior of lead, highlighting the role of organic ligands in modulating lead's speciation, environmental behavior, and phytoavailability. Their work underscores the complex interaction between lead and various environmental components, informing safer applications and disposal practices of lead-containing materials (Shahid et al., 2012).

Machine Learning in Material Design

An innovative approach to predicting the structure-directing effects of organic cations on the dimensionality of low-dimensional perovskites is presented by Lyu et al. (2021). Using machine learning, they identify key structural features that determine the likelihood of forming 2D perovskite structures. This methodology opens new avenues for the predictive design of materials with specific properties, potentially benefiting the development of advanced solar cells and other optoelectronic devices (Lyu et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the Lead(II) iodide/methylammonium iodide(1:1)-DMF complex is the formation of organo-metal halide perovskites . These perovskites are used in solar cells due to their suitable properties as light-harvesting materials .

Mode of Action

The complex interacts with its targets through a process known as the forward and backward conversions of Lead(II) iodide to Methylammonium Lead Perovskite . This process involves the mixing of different components of the perovskite, such as the organic cation or the halide anion .

Biochemical Pathways

The affected pathway is the formation of perovskite phase in formamidinium–methylammonium lead iodide bromide materials . The downstream effects include the morphological, optical, and photovoltaic properties of the resulting perovskite materials .

Pharmacokinetics

The bioavailability of the complex is influenced by factors such as temperature and the presence of water .

Result of Action

The result of the complex’s action is the formation of high-quality perovskite layers, which are used in the production of high-efficiency and low-cost photovoltaics . These layers are characterized by intensive light absorption capability and long charge carrier diffusion lengths .

Action Environment

Environmental factors such as temperature and humidity significantly influence the action, efficacy, and stability of the complex . For instance, the stability of the perovskite material can be improved by stabilizing it against the attack of water, which is crucial for the long-term stability of perovskite solar cells .

Direcciones Futuras

Propiedades

IUPAC Name |

diiodolead;N,N-dimethylformamide;methanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.CH5N.3HI.Pb/c1-4(2)3-5;1-2;;;;/h3H,1-2H3;2H2,1H3;3*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKNKNLFTTZWDO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.CN(C)C=O.I.I[Pb]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13I3N2OPb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801103116 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101242-86-6 | |

| Record name | Lead(ii) iodide/methylammonium iodide(1:1)-dmf complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801103116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Plumbate(1-), triiodo-, hydrogen, compd. with N,N-dimethylformamide and methanamine (1:1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.